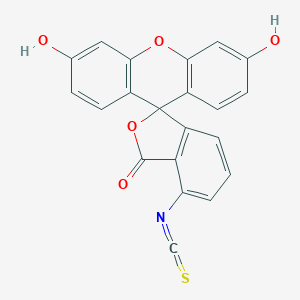

![molecular formula C10H14N2O4S B014685 (2R)-3-氨基-2-[(4-甲基苯基)磺酰氨基]丙酸 CAS No. 62234-28-0](/img/structure/B14685.png)

(2R)-3-氨基-2-[(4-甲基苯基)磺酰氨基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

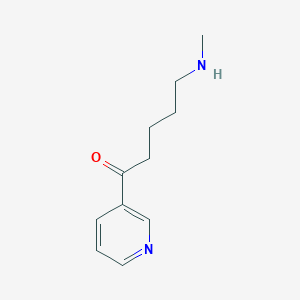

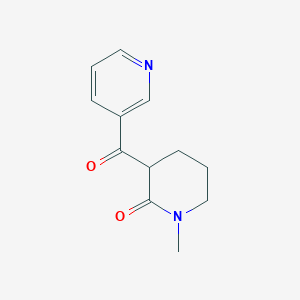

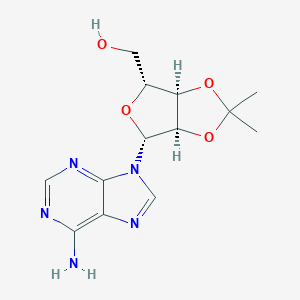

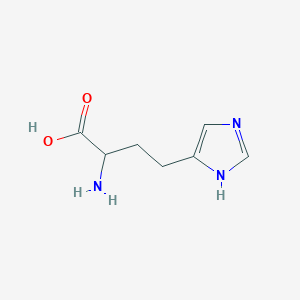

The synthesis of sulfonamide derivatives, including compounds similar to (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid, often involves complex chemical reactions that require precise conditions. For instance, a method involves the application of biocatalysis to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, highlighting the compound's metabolic pathways and potential for modification (Zmijewski et al., 2006). Another approach for the synthesis of related sulfonamide compounds uses asymmetric synthesis techniques, indicating the significance of chirality in the biological activity of these molecules (Tucker & Chesterson, 1988).

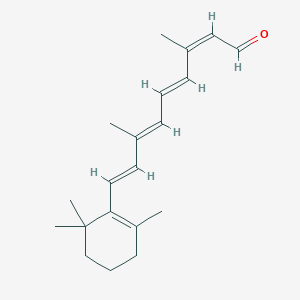

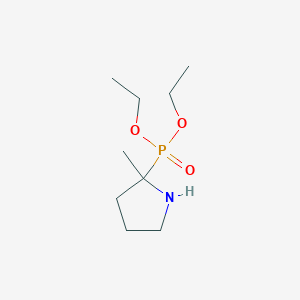

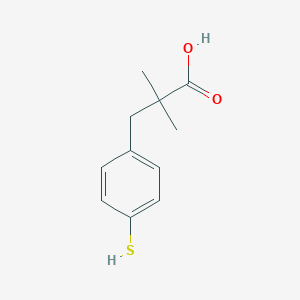

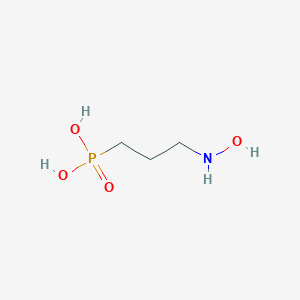

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives plays a crucial role in their chemical behavior and interaction with biological targets. Studies have shown that the conformational properties of these compounds, influenced by intramolecular H-bonds, are key factors in their activity (Tye & Skinner, 2002). The structure-activity relationship (SAR) is further explored through the synthesis of fused bicyclic amino acids, demonstrating the impact of molecular architecture on functionality (Guenter & Gais, 2003).

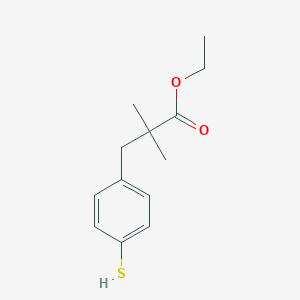

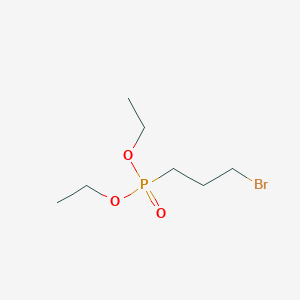

Chemical Reactions and Properties

The chemical behavior of (2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid and its derivatives is influenced by their sulfonamide group. Research has shown that these compounds can undergo various chemical reactions, offering a range of functionalities. For example, sulfonamide derivatives have been utilized in reactions aiming to synthesize specific enantiomers, highlighting their versatility in chemical synthesis (Shiraiwa et al., 1998).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation and delivery. Investigations into these properties can provide insights into the compound's stability, bioavailability, and interaction with pharmaceutical excipients (Asada et al., 2010).

科学研究应用

药学和生物应用

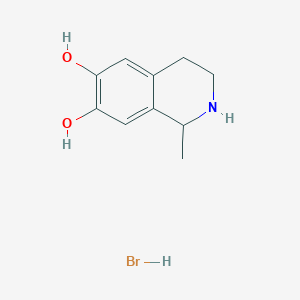

磺酰胺类似物和生物活性: 磺酰胺化合物,包括类似于“(2R)-3-氨基-2-[(4-甲基苯基)磺酰氨基]丙酸”的类似物,因其生物学和临床前重要性而被广泛研究。研究表明,这些化合物具有多种生物活性,如利尿、降压、抗炎、抗癌等。特别是,基于 N-磺酰氨基结构的竞争性 AMPA 受体拮抗剂已显示出在治疗癫痫和精神分裂症等神经系统疾病方面的前景 (Elgemeie 等,2019)。

磺酰胺抑制剂: 最近的研究已将磺酰胺化合物确定为多种酶和受体的显着抑制剂,证明了其在治疗癌症、青光眼和细菌感染等疾病中的潜力。这些化合物中的主要磺酰胺部分是一个关键结构,已在许多临床用药中发现,突出了其在药物开发中的重要性 (Gulcin & Taslimi,2018)。

环境科学应用

环境污染物的降解: 磺酰胺化合物因其在环境污染物降解中的作用而被研究。高级氧化工艺 (AOP) 已被用于处理水性介质中的对乙酰氨基酚等化合物,产生各种副产物。研究这些副产物降解途径、动力学和生物毒性对于了解磺酰胺化合物及相关物质的环境影响至关重要 (Qutob 等,2022)。

作用机制

Target of Action

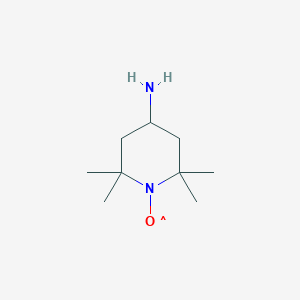

Similar compounds have been found to modulateKIF18A , a kinesin protein that plays key roles in cell cycle and mitotic regulation .

Mode of Action

It’s worth noting that similar compounds have been found to exhibitantimicrobial, anti-cancer, and anti-viral activities . These activities suggest that the compound may interact with its targets to inhibit their function, thereby exerting its therapeutic effects.

Biochemical Pathways

Given the potential targets and activities mentioned above, it can be inferred that the compound may affect pathways related tocell cycle regulation and microbial growth .

Result of Action

Based on the potential activities mentioned above, it can be inferred that the compound may result ininhibition of cell proliferation and microbial growth .

属性

IUPAC Name |

(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-7-2-4-8(5-3-7)17(15,16)12-9(6-11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFBBVASBDIESZ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364931 |

Source

|

| Record name | 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62234-28-0 |

Source

|

| Record name | 3-Amino-N-(4-methylbenzene-1-sulfonyl)-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。